1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-hydroxyaniline to form a diazonium salt.
Coupling Reaction: This diazonium salt is then coupled with 3,3’-dimethylbiphenyl-4-amine to form an azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods often involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators where the color change is due to the protonation and deprotonation of the azo group. The molecular targets and pathways involved include interactions with cellular components in biological staining and complex formation with other molecules in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-((4-hydroxyphenyl)azo)-phenyl)azo)-, disodium salt
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-, disodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is unique due to its complex structure, which imparts specific properties such as enhanced stability and intense coloration. The presence of the 3,3’-dimethylbiphenyl group differentiates it from other similar compounds, providing distinct chemical and physical properties that are advantageous in various applications.
Properties
CAS No. |
65168-20-9 |
---|---|
Molecular Formula |
C30H22N4Na2O8S2 |
Molecular Weight |
676.6 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C30H24N4O8S2.2Na/c1-17-13-19(3-10-25(17)32-31-22-6-8-23(35)9-7-22)20-4-11-26(18(2)14-20)33-34-30-27(36)12-5-21-15-24(43(37,38)39)16-28(29(21)30)44(40,41)42;;/h3-16,35-36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
PZENUETZKKBROI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=CC=C(C=C5)O.[Na+].[Na+] |
Origin of Product |
United States |
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